Cas no 2092002-01-0 (tert-butyl N-(3-bromo-5-cyanophenyl)carbamate)

Tert-butyl N-(3-bromo-5-cyanophenyl)carbamate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical applications. Its structure features both a bromo and a cyano substituent on the phenyl ring, offering distinct reactivity for further functionalization. The tert-butyl carbamate group provides stability while allowing selective deprotection under mild conditions. This compound is useful in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, due to the presence of the bromo group. The electron-withdrawing cyano group enhances reactivity in nucleophilic aromatic substitution. Its well-defined purity and stability make it a reliable building block for constructing complex molecules in medicinal chemistry and materials science.
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate structure
2092002-01-0 structure
Product name:tert-butyl N-(3-bromo-5-cyanophenyl)carbamate
CAS No:2092002-01-0
MF:C12H13BrN2O2
MW:297.147822141647
CID:5524246

tert-butyl N-(3-bromo-5-cyanophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(3-bromo-5-cyanophenyl)carbamate
    • Carbamic acid, N-(3-bromo-5-cyanophenyl)-, 1,1-dimethylethyl ester
    • tert-Butyl (3-bromo-5-cyanophenyl)carbamate
    • Inchi: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-5-8(7-14)4-9(13)6-10/h4-6H,1-3H3,(H,15,16)
    • InChI Key: NPBHKIDFYBZJRB-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1=CC(C#N)=CC(Br)=C1

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Predicted)
  • Boiling Point: 313.7±32.0 °C(Predicted)
  • pka: 12.41±0.70(Predicted)

tert-butyl N-(3-bromo-5-cyanophenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7416191-1.0g
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate
2092002-01-0 95.0%
1.0g
$842.0 2025-03-11
Enamine
EN300-7416191-0.05g
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate
2092002-01-0 95.0%
0.05g
$707.0 2025-03-11
Enamine
EN300-7416191-0.5g
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate
2092002-01-0 95.0%
0.5g
$809.0 2025-03-11
Enamine
EN300-7416191-0.1g
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate
2092002-01-0 95.0%
0.1g
$741.0 2025-03-11
Enamine
EN300-7416191-10.0g
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate
2092002-01-0 95.0%
10.0g
$3622.0 2025-03-11
Enamine
EN300-7416191-0.25g
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate
2092002-01-0 95.0%
0.25g
$774.0 2025-03-11
Enamine
EN300-7416191-2.5g
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate
2092002-01-0 95.0%
2.5g
$1650.0 2025-03-11
Enamine
EN300-7416191-5.0g
tert-butyl N-(3-bromo-5-cyanophenyl)carbamate
2092002-01-0 95.0%
5.0g
$2443.0 2025-03-11

tert-butyl N-(3-bromo-5-cyanophenyl)carbamate Related Literature

Additional information on tert-butyl N-(3-bromo-5-cyanophenyl)carbamate

tert-butyl N-(3-bromo-5-cyanophenyl)carbamate (CAS No. 2092002-01-0): A Comprehensive Overview

tert-butyl N-(3-bromo-5-cyanophenyl)carbamate (CAS No. 2092002-01-0) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and material science. This compound is characterized by its unique structural features, including a tert-butyl group, a bromo substituent, and a cyano group, which collectively contribute to its chemical stability and reactivity.

The tert-butyl group in the compound provides steric protection, enhancing the compound's stability and reducing its reactivity towards nucleophilic attack. The bromo substituent, on the other hand, is a valuable leaving group that can be readily replaced in various substitution reactions. The cyano group imparts additional reactivity and functionality, making the compound a valuable intermediate in the synthesis of more complex molecules.

Recent research has highlighted the potential of tert-butyl N-(3-bromo-5-cyanophenyl)carbamate in the development of novel pharmaceuticals. Studies have shown that compounds with similar structures exhibit promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound showed significant inhibition of cancer cell growth in vitro, suggesting its potential as a lead compound for drug discovery.

In the context of material science, tert-butyl N-(3-bromo-5-cyanophenyl)carbamate has been explored for its use in the synthesis of advanced materials with unique properties. Its ability to undergo controlled polymerization reactions makes it a valuable monomer for the production of functional polymers with applications in electronics, coatings, and biomedical devices. Research in this area has focused on optimizing the polymerization conditions to achieve high molecular weight and well-defined structures.

The synthesis of tert-butyl N-(3-bromo-5-cyanophenyl)carbamate typically involves multi-step processes that require precise control over reaction conditions. Common synthetic routes include the reaction of 3-bromo-5-cyanobenzonitrile with tert-butyl isocyanate under controlled conditions. The choice of solvent and catalyst plays a crucial role in achieving high yields and purity levels. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing environmental impact.

From an analytical perspective, tert-butyl N-(3-bromo-5-cyanophenyl)carbamate can be characterized using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide detailed information about the compound's structure and purity, which is essential for both research and industrial applications. High-performance liquid chromatography (HPLC) is often used to assess the purity and stability of the compound under different storage conditions.

In summary, tert-butyl N-(3-bromo-5-cyanophenyl)carbamate (CAS No. 2092002-01-0) is a multifunctional compound with a wide range of applications in organic synthesis, pharmaceutical research, and material science. Its unique structural features make it a valuable intermediate and monomer for the development of novel materials and drugs. Ongoing research continues to uncover new possibilities for this compound, further expanding its potential impact on various scientific fields.

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